(4-cyclopropyl-1H-pyrazol-3-yl)methanamine
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Overview
Description
“(4-cyclopropyl-1H-pyrazol-3-yl)methanamine” is a chemical compound with the CAS Number: 1781192-05-9 . It has a molecular weight of 137.18 and is typically stored at 4 degrees Celsius . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is “(4-cyclopropyl-1H-pyrazol-3-yl)methanamine” and its InChI code is "1S/C7H11N3/c8-3-7-6(4-9-10-7)5-1-2-5/h4-5H,1-3,8H2,(H,9,10)" . This indicates that the compound contains a cyclopropyl group attached to a pyrazol ring, which is further attached to a methanamine group.Physical And Chemical Properties Analysis
“(4-cyclopropyl-1H-pyrazol-3-yl)methanamine” is a powder with a molecular weight of 137.18 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Idiopathic Pulmonary Fibrosis (IPF) Treatment
(4-cyclopropyl-1H-pyrazol-3-yl)methanamine: has been investigated as a potential treatment for idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung disease with limited therapeutic options. Researchers have identified discoidin domain receptors (DDRs) as promising targets for anti-fibrosis therapy. Specifically, compound 47, a derivative of this compound, exhibits potent DDR1/2 inhibitory activities, low toxicity, favorable pharmacokinetics, and reliable in vivo anti-fibrosis efficacy . IPF patients urgently need effective therapeutics, and this compound shows promise in addressing this unmet medical need.
DDR Inhibition for Fibrosis
The discovery of compound 47 highlights the role of DDRs in fibrosis. By selectively inhibiting DDR1 and DDR2, it avoids interference with unrelated kinases (such as RET, AXL, and ALK). This specificity enhances its therapeutic potential for fibrotic diseases, including IPF .
Structural Modifications and Selectivity
Researchers have carried out extensive structure modifications to enhance the selectivity of DDR inhibitors. Compound 47, derived from (4-cyclopropyl-1H-pyrazol-3-yl)methanamine , demonstrates improved selectivity by avoiding off-target kinases. This optimization process contributes to its efficacy and safety profile .
Pharmacokinetic Properties
Compound 47 exhibits favorable pharmacokinetic properties, making it suitable for further drug development. Its bioavailability, distribution, metabolism, and elimination characteristics have been thoroughly evaluated .
In Vivo Efficacy
Preclinical studies have demonstrated the anti-fibrotic efficacy of compound 47 in animal models. Its ability to mitigate fibrosis in vivo underscores its potential as a therapeutic candidate for IPF .
Promising Drug Target
Overall, discoidin domain receptors represent a promising class of drug targets for fibrotic diseases. The discovery of compound 47 validates their importance and provides hope for improved IPF treatments .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as the calcium/calmodulin-dependent protein kinase type ii subunit beta .
Mode of Action
It’s likely that the compound interacts with its target in a way that modulates the target’s activity, leading to changes in cellular processes .
Result of Action
Similar compounds have been found to have various effects, such as inducing apoptosis in certain cell lines .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
(4-cyclopropyl-1H-pyrazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-3-7-6(4-9-10-7)5-1-2-5/h4-5H,1-3,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCCFVGEIKVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NN=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1781192-05-9 |
Source
|
Record name | (4-cyclopropyl-1H-pyrazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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